5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine 5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13822720
InChI: InChI=1S/C42H27ClN2OS/c43-28-24-32(44(29-12-3-1-4-13-29)31-22-23-41-37(27-31)35-17-8-10-21-40(35)47-41)26-33(25-28)45(30-14-5-2-6-15-30)38-19-11-18-36-34-16-7-9-20-39(34)46-42(36)38/h1-27H
SMILES: C1=CC=C(C=C1)N(C2=CC3=C(C=C2)SC4=CC=CC=C43)C5=CC(=CC(=C5)Cl)N(C6=CC=CC=C6)C7=CC=CC8=C7OC9=CC=CC=C89
Molecular Formula: C42H27ClN2OS
Molecular Weight: 643.2 g/mol

5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine

CAS No.:

Cat. No.: VC13822720

Molecular Formula: C42H27ClN2OS

Molecular Weight: 643.2 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N1-(dibenzo[B,D]furan-4-YL)-N3-(dibenzo[B,D]thiophen-2-YL)-N1,N3-diphenylbenzene-1,3-diamine -

Specification

Molecular Formula C42H27ClN2OS
Molecular Weight 643.2 g/mol
IUPAC Name 5-chloro-3-N-dibenzofuran-4-yl-1-N-dibenzothiophen-2-yl-1-N,3-N-diphenylbenzene-1,3-diamine
Standard InChI InChI=1S/C42H27ClN2OS/c43-28-24-32(44(29-12-3-1-4-13-29)31-22-23-41-37(27-31)35-17-8-10-21-40(35)47-41)26-33(25-28)45(30-14-5-2-6-15-30)38-19-11-18-36-34-16-7-9-20-39(34)46-42(36)38/h1-27H
Standard InChI Key IETOPOFSRUSNDF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(C2=CC3=C(C=C2)SC4=CC=CC=C43)C5=CC(=CC(=C5)Cl)N(C6=CC=CC=C6)C7=CC=CC8=C7OC9=CC=CC=C89
Canonical SMILES C1=CC=C(C=C1)N(C2=CC3=C(C=C2)SC4=CC=CC=C43)C5=CC(=CC(=C5)Cl)N(C6=CC=CC=C6)C7=CC=CC8=C7OC9=CC=CC=C89

Introduction

Overview and Chemical Identity

Chemical Name:
5-Chloro-N1-(dibenzo[b,d]furan-4-yl)-N3-(dibenzo[b,d]thiophen-2-yl)-N1,N3-diphenylbenzene-1,3-diamine

Molecular Formula:
C₄₂H₂₇ClN₂OS

Molecular Weight:
643.19 g/mol

CAS Number:
2845127-75-3

This compound belongs to the class of aromatic amines, characterized by its complex structure comprising multiple fused aromatic systems, including dibenzofuran, dibenzothiophene, and phenyl groups. The presence of a chlorine atom and nitrogen functionalities adds to its potential reactivity and application scope.

Structural Features

The molecular structure consists of:

  • A central benzene-1,3-diamine core substituted at both nitrogen atoms.

  • Substituents include dibenzo[b,d]furan (at N1), dibenzo[b,d]thiophene (at N3), and additional phenyl groups.

  • A chlorine atom is attached to the benzene ring, enhancing its electronic properties.

The compound's structural complexity suggests potential applications in materials science, particularly in organic semiconductors or optoelectronic devices.

Potential Applications

Given its structure, this compound may find use in the following areas:

  • Organic Electronics:

    • The extended π-conjugation from the aromatic systems makes it a candidate for organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

    • The inclusion of dibenzofuran and dibenzothiophene units enhances electron transport properties.

  • Materials Science:

    • Aromatic amines like this compound are often investigated for their role in hole transport layers in electronic devices.

    • Substituted diamines are also used as precursors for high-performance polymers.

  • Pharmaceutical Research:

    • While no direct biological activity is reported, the presence of nitrogen and sulfur heterocycles could make it a target for drug discovery efforts.

Synthesis Pathway

The synthesis of this compound likely involves multistep reactions, including:

  • Functionalization of benzene-1,3-diamine with dibenzofuran and dibenzothiophene derivatives via nucleophilic substitution or coupling reactions.

  • Introduction of the chlorine atom through halogenation reactions.

  • Purification through recrystallization or chromatography techniques.

Detailed synthetic protocols are not readily available in current literature but could be developed based on analogous compounds.

Research Insights and Gaps

Despite its promising features, research on this compound is limited. Key areas for future exploration include:

  • Thermal and Optical Properties: Determining its stability under heat and light exposure.

  • Electrochemical Behavior: Investigating redox properties for potential use in energy storage devices.

  • Toxicological Assessment: Evaluating safety for industrial or pharmaceutical applications.

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